6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions: Reagents such as bromine, sodium hydroxide, and acetic acid are often used in these reactions. Conditions may include refluxing, heating, or using inert atmospheres.
Major Products: The major products depend on the specific reaction but can include various substituted derivatives of the original compound.
Scientific Research Applications
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- 3-(4-HYDROXY-3-METHOXYPHENYL)PROPANOIC ACID
- 1-METHYL-3-ETHYL-4-CHLORO-5-PYRAZOLECARBOXYLIC ACID These compounds share structural similarities but may differ in their pharmacological activities and chemical properties. The uniqueness of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the resulting biological activities .
Properties
Molecular Formula |
C22H24N6O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-(3-methylpyrazol-1-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N6O2/c1-14-9-11-28(25-14)12-10-23-22(29)18-13-19(16-5-7-17(30-4)8-6-16)24-21-20(18)15(2)26-27(21)3/h5-9,11,13H,10,12H2,1-4H3,(H,23,29) |
InChI Key |
BARTXAJEAHLGFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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